molecular formula C9H17N B8759867 4-tert-Butyl-1,2,3,6-tetrahydropyridine CAS No. 61293-33-2

4-tert-Butyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8759867
CAS No.: 61293-33-2
M. Wt: 139.24 g/mol
InChI Key: XNTFFUPDYBDWCU-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a bulky tert-butyl substituent at the 4-position of the heterocyclic ring. The tert-butyl group likely influences its lipophilicity, metabolic stability, and interaction with enzymes like monoamine oxidase (MAO), which are critical determinants of neurotoxicity in related compounds .

Properties

CAS No.

61293-33-2

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-tert-butyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H17N/c1-9(2,3)8-4-6-10-7-5-8/h4,10H,5-7H2,1-3H3

InChI Key

XNTFFUPDYBDWCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Neurotoxic Mechanisms

Key analogues and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

Compound Substituents Neurotoxicity Profile Key Metabolic Pathway
MPTP 1-methyl, 4-phenyl High neurotoxicity: Induces Parkinsonism via MPP+ (MAO-B metabolite) MAO-B oxidation to MPP+
BMTP 1-methyl, 4-benzyl Non-neurotoxic even at 10× MPTP doses; forms BMP+ but lacks striatal dopamine loss MAO-B oxidation to BMDP+/BMP+
4-tert-Butyl derivative 4-tert-butyl Unknown direct neurotoxicity; hypothesized to resist MAO-B activation Insufficient data
TaClo β-carboline, trichloromethyl Postulated neurotoxicity via radical formation and mitochondrial inhibition Oxidative activation (hypothesized)
6-OHDA Catecholamine analog Selective dopaminergic toxicity via oxidative stress and retrograde degeneration Auto-oxidation to quinones

Mechanistic Insights from MPTP and BMTP Studies

  • MPTP : Converts to MPP+ via MAO-B in astrocytes. MPP+ inhibits mitochondrial complex I, causing dopaminergic neuron death . Dose-dependent neurodegeneration is well-documented in mice and primates .
  • BMTP: Despite structural similarity to MPTP, BMTP lacks neurotoxicity even at high doses.
  • This contrasts with MPTP’s phenyl group, which facilitates efficient oxidation to MPP+ .

Neurotoxicity and Dopaminergic Selectivity

  • MPTP : Selective for nigrostriatal dopaminergic neurons due to dopamine transporter (DAT)-mediated uptake of MPP+ . D3 receptor involvement enhances MPTP toxicity, as D3-deficient mice show reduced neuronal damage .
  • 4-tert-Butyl derivative: No direct evidence of DAT affinity or mitochondrial inhibition exists. Its lipophilicity (from tert-butyl) may alter blood-brain barrier penetration compared to MPTP .
  • 6-OHDA : Requires intracerebral administration due to poor BBB penetration; acts via oxidative stress rather than mitochondrial dysfunction .

Behavioral and Histopathological Outcomes

  • MPTP : In marmosets, a single 5 mg/kg dose induces long-term hypokinesia, tremors, and striatal dopamine depletion . Recovery is partial, with residual microglial activation observed years post-exposure .
  • BMTP: No behavioral deficits in C57BL/6 mice, even at 50 mg/kg .

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